

Spectroscopic Profile of 6-(aminomethyl)-3(2H)-pyridazinone: A Technical Guide

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Compound of Interest

Compound Name: 3(2H)-Pyridazinone, 6-(aminomethyl)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-(aminomethyl)-3(2H)-pyridazinone. Due to the limited availability of published data for this specific molecule, this guide leverages spectral information from closely related pyridazinone analogues to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-(aminomethyl)-3(2H)-pyridazinone. These predictions are based on the analysis of various substituted pyridazinone derivatives.^{[1][2][3][4][5][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Notes
~7.5 - 7.8	d	1H	H-4	The precise shift is influenced by the solvent and concentration.
~6.9 - 7.2	d	1H	H-5	The precise shift is influenced by the solvent and concentration.
~4.0 - 4.3	s	2H	-CH ₂ -	The chemical shift can vary depending on the protonation state of the amino group.
Broad	s	2H	-NH ₂	Exchangeable with D ₂ O. The chemical shift is highly variable.
Broad	s	1H	N-H	Exchangeable with D ₂ O. The chemical shift is highly variable.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone

Chemical Shift (δ ppm)	Assignment	Notes
~160 - 165	C=O	Carbonyl carbon of the pyridazinone ring.
~145 - 150	C-6	Carbon attached to the aminomethyl group.
~130 - 135	C-4	
~125 - 130	C-5	
~40 - 45	-CH ₂ -	

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-(aminomethyl)-3(2H)-pyridazinone

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	N-H stretching (amine and amide)
3000 - 3100	Medium	C-H stretching (aromatic)
2850 - 2950	Medium	C-H stretching (aliphatic)
1640 - 1680	Strong	C=O stretching (amide)
1580 - 1620	Medium to Strong	C=N stretching and C=C stretching (ring)
1400 - 1500	Medium	C-H bending (aliphatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-(aminomethyl)-3(2H)-pyridazinone

m/z	Ion	Notes
[M+H] ⁺	Molecular Ion	The exact mass will be dependent on the isotopic composition.
[M-NH ₂] ⁺	Fragment	Loss of the amino group.
[M-CH ₂ NH ₂] ⁺	Fragment	Loss of the aminomethyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-3 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64, depending on the sample concentration.
- ¹³C NMR:

- Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Acquisition time: 1-2 seconds.
- Relaxation delay: 2-5 seconds.
- Number of scans: 1024 or more, as ^{13}C has low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (ESI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

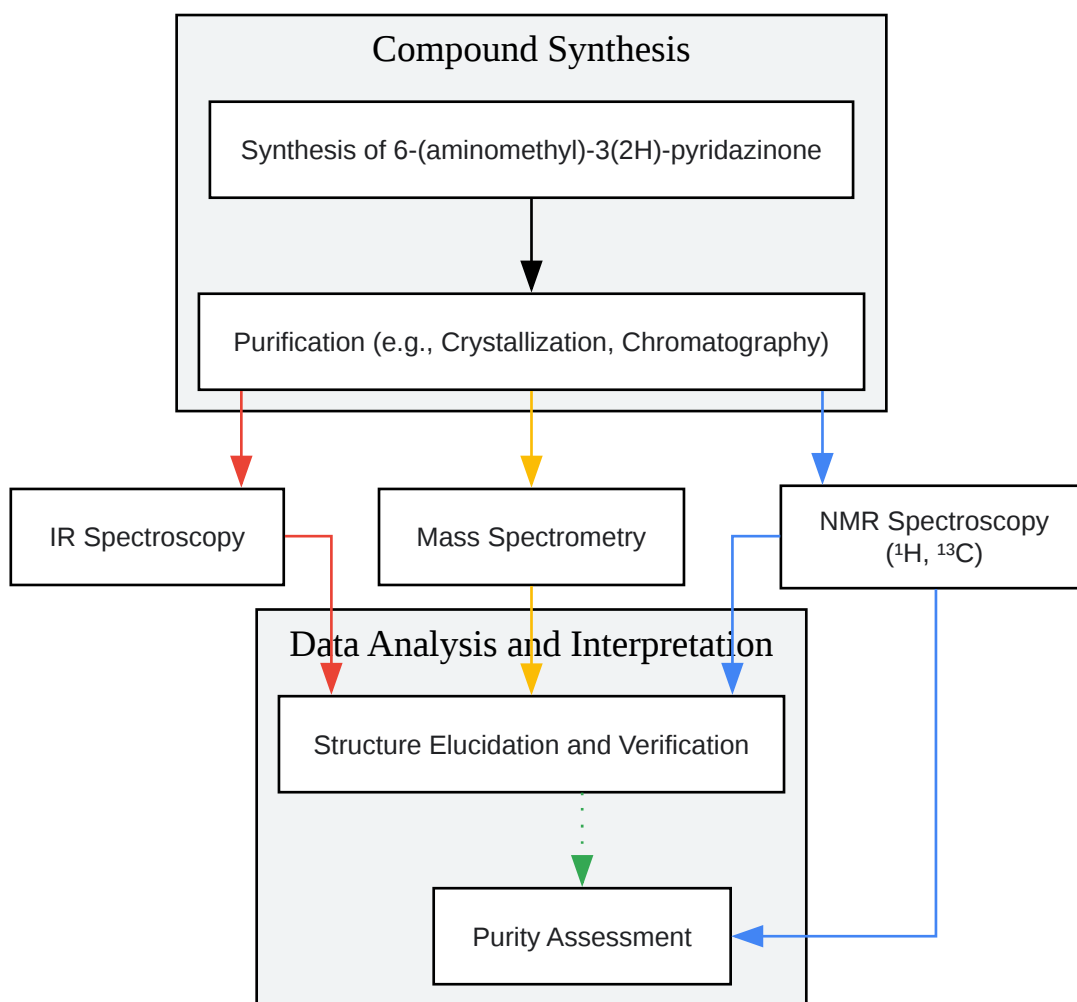
- A small amount of formic acid or acetic acid can be added to promote ionization in positive ion mode.

Instrumentation and Parameters:

- Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Parameters:
 - Ionization mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
 - Mass range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).
 - Capillary voltage, cone voltage, and other source parameters should be optimized for the specific instrument and compound.

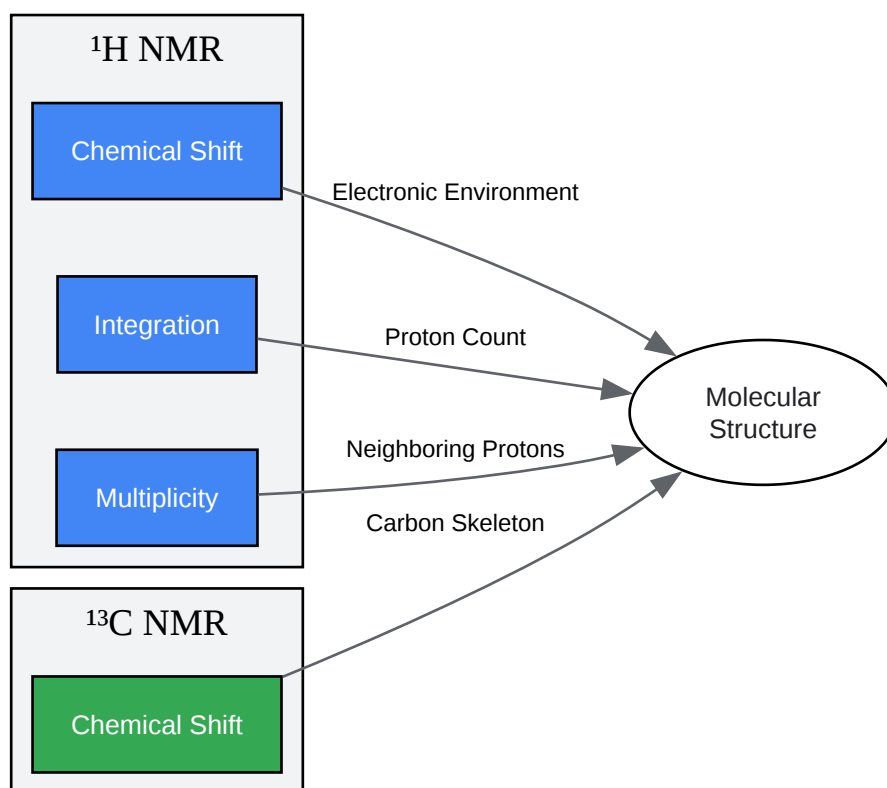
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a newly synthesized compound like 6-(aminomethyl)-3(2H)-pyridazinone.



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Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.



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Caption: Relationship between NMR observables and molecular structure.

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